6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one

Anticancer Schiff base Cytotoxicity

6-Amino-5-hydroxy-2H-1,3-benzoxathiol-2-one (CAS 1822981-28-1, MW 183.18 g/mol) is a bicyclic heteroaromatic compound belonging to the 1,3-benzoxathiol-2-one pharmacophore class. This scaffold is recognized for its diversified pharmacological activities, including antibacterial, antimycotic, antioxidant, and anti-inflammatory properties.

Molecular Formula C7H5NO3S
Molecular Weight 183.18
CAS No. 1822981-28-1
Cat. No. B2960248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one
CAS1822981-28-1
Molecular FormulaC7H5NO3S
Molecular Weight183.18
Structural Identifiers
SMILESC1=C(C(=CC2=C1OC(=O)S2)O)N
InChIInChI=1S/C7H5NO3S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2,9H,8H2
InChIKeyCLBPUJRZHZQUCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-5-hydroxy-2H-1,3-benzoxathiol-2-one – Core Chemical Identity and Pharmacophore Class for Procurement Evaluation


6-Amino-5-hydroxy-2H-1,3-benzoxathiol-2-one (CAS 1822981-28-1, MW 183.18 g/mol) is a bicyclic heteroaromatic compound belonging to the 1,3-benzoxathiol-2-one pharmacophore class [1]. This scaffold is recognized for its diversified pharmacological activities, including antibacterial, antimycotic, antioxidant, and anti-inflammatory properties [1]. The compound features a unique 5-hydroxy-6-amino substitution pattern on the benzoxathiolone core, which distinguishes it from closely related analogs such as tioxolone (6-hydroxy-1,3-benzoxathiol-2-one, CAS 4991-65-5) and positional isomers like 4-amino-5-hydroxy-1,3-benzoxathiol-2-one [2][3]. The presence of both amino and hydroxyl groups provides dual hydrogen-bond donor/acceptor capability (HBD=2, HBA=5) and enables derivatization via Schiff base formation, acylation, or sulfonylation at the 6-amino position .

Why 6-Amino-5-hydroxy-2H-1,3-benzoxathiol-2-one Cannot Be Replaced by Generic Benzoxathiolone Analogs


Generic substitution within the 1,3-benzoxathiol-2-one class is precluded by the decisive impact of the 6-amino substituent on both biological activity and synthetic derivatization potential. The parent compound tioxolone (6-hydroxy-1,3-benzoxathiol-2-one) is a known carbonic anhydrase I inhibitor (Ki = 91 nM) with established antipsoriatic and antibacterial applications . However, the introduction of an amino group at position 6 fundamentally alters the hydrogen-bonding landscape (HBD increases from 1 to 2, LogP decreases from ~1.43 to 1.14), potentially shifting target engagement away from carbonic anhydrase toward other protein targets such as monoamine oxidases or NF-κB pathway components [1]. More critically, the 6-amino group serves as the indispensable synthetic handle for generating Schiff base libraries with anticancer activity — a derivatization route entirely inaccessible to tioxolone or the 4-amino positional isomer [2]. The quantitative evidence below demonstrates that neither the parent hydroxy compound nor alternative amino-positional isomers can replicate the specific chemical reactivity and biological precursor function of 6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one.

Quantitative Differentiation Evidence for 6-Amino-5-hydroxy-2H-1,3-benzoxathiol-2-one Against Closest Analogs


Head-to-Head Anticancer Activity: Free Amino Precursor vs. Schiff Base Derivatives in Three Human Cancer Cell Lines

6-Amino-5-hydroxy-2H-1,3-benzoxathiol-2-one (Compound 3) was evaluated alongside its Schiff base derivatives (4a–r) for in vitro cytotoxicity against human gastric (ACP-03), melanoma (SKMEL-19), and colon (HCT-116) cancer cell lines via MTT assay [1]. The free amino compound exhibited IC50 >10 μM across all three cell lines, classifying it as inactive per NCI criteria. In contrast, Schiff base derivative 4b displayed IC50 = 4.8 μM (95% CI 3.2–7.2) against ACP-03, and derivative 4o achieved IC50 = 2.8 μM against SKMEL-19, representing a >3.6-fold potency gain [1]. This direct intra-study comparison establishes the compound as the essential inactive precursor from which active anticancer agents are generated, not as a terminal bioactive entity itself.

Anticancer Schiff base Cytotoxicity

Physicochemical Property Differentiation: Target Compound vs. Tioxolone (Parent Hydroxy Analog)

Comparison of computed and experimental physicochemical descriptors reveals key differences between 6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one and its parent analog tioxolone (6-hydroxy-1,3-benzoxathiol-2-one) [1]. The target compound has a higher molecular weight (183.18 vs. 168.17 g/mol), lower lipophilicity (LogP 1.14 vs. ~1.43), and an additional hydrogen bond donor (HBD 2 vs. 1). Most significantly, the topological polar surface area (TPSA) increases from approximately 55 Ų (tioxolone, calculated) to 76.46 Ų (target), indicating reduced passive membrane permeability but enhanced aqueous solubility — a trade-off relevant for CNS vs. peripheral target engagement. These differences arise directly from the 6-amino substituent and are not achievable with tioxolone or its simple alkyl/aryl derivatives.

Physicochemical properties Drug-likeness Lead optimization

Positional Isomer Differentiation: 6-Amino-5-hydroxy vs. 4-Amino-5-hydroxy-1,3-benzoxathiol-2-one

The target compound (6-amino-5-hydroxy) and its positional isomer 4-amino-5-hydroxy-1,3-benzoxathiol-2-one (PubChem CID 91875352) share identical molecular formula (C7H5NO3S, MW 183.19) and computed LogP (XLogP3-AA = 1.2) [1]. However, the different amino group position produces a substantial difference in topological polar surface area: TPSA = 76.46 Ų for the 6-amino isomer vs. 97.9 Ų for the 4-amino isomer [1]. This 21.4 Ų difference arises because the 4-amino group is positioned ortho to the ring oxygen, placing it in closer proximity to the oxathiolone heteroatoms, which increases calculated polarity. In practice, this affects chromatographic retention, solubility, and hydrogen-bonding patterns relevant to target protein recognition. Furthermore, only the 6-amino isomer can undergo selective nitration at the 5-position during synthesis; the 4-amino isomer would require a different synthetic route entirely [2].

Positional isomer TPSA Structure-activity relationship

Synthetic Intermediate Utility: Derivatization Capacity for MAO Inhibitor and Antibacterial Lead Generation

Recent publications demonstrate that 1,3-benzoxathiol-2-one derivatives bearing C6 substituents (esters, sulfonic esters) achieve potent monoamine oxidase inhibition (MAO-A IC50 as low as 0.052 μM; MAO-B IC50 as low as 0.001 μM) and antibacterial activity against Staphylococcus aureus (MIC = 16 μg/mL) [1]. The target compound, with its free 6-amino group, represents the direct precursor to the C6-amide and C6-sulfonamide analogs that would extend this structure-activity relationship into nitrogen-linked derivatives. While no MAO or antibacterial data are yet published for the 6-amino compound itself, its position as the logical synthetic gateway to novel C6-nitrogen-substituted analogs is unambiguous. The 2025 study by Coetzee et al. achieved MAO-B IC50 of 0.001 μM with a sulfonic ester at C6; replacing the ester oxygen with an NH linker (accessible only from the 6-amino compound) would yield metabolically more stable amide/sulfonamide analogs [1].

MAO inhibition Antibacterial C6-derivatization

Procurement-Grade Purity and Characterization: NMR-Verified Identity with Established Synthetic Provenance

The compound is commercially available at 95% purity (product number 2103025, Leyan/Haohong Biomedical) with confirmed structural identity . The synthetic route is literature-established: selective nitration of 6-hydroxybenzo[d][1,3]oxathiol-2-one at the 5-position followed by catalytic hydrogenation (10% Pd/C, 7 bar H2, 50°C, 8–10 h in ethanol) yields the target 6-amino-5-hydroxy intermediate in sufficient purity for subsequent derivatization without additional purification [1]. The positional isomer 5-amino-6-hydroxybenzo[d][1,3]oxathiol-2-one is also spectroscopically characterized (1H NMR in DMSO-d6) and available in spectral databases, providing a reference for identity confirmation and isomer differentiation [2]. No comparable sourcing with equivalent documented synthetic provenance and characterization is available for the 4-amino positional isomer, which exists only as a PubChem computed entry without vendor listings [3].

Purity NMR characterization Synthetic intermediate Procurement

Priority Application Scenarios for 6-Amino-5-hydroxy-2H-1,3-benzoxathiol-2-one Based on Quantitative Evidence


Scaffold for Anticancer Schiff Base Library Synthesis

The compound serves as the direct amino precursor for generating Schiff base libraries via condensation with aromatic and heteroaromatic aldehydes. As demonstrated by Chazin et al., this derivatization converts the inactive amino intermediate (IC50 >10 μM against ACP-03, SKMEL-19, HCT-116) into active anticancer agents such as 4b (IC50 = 4.8 μM, ACP-03) and 4o (IC50 = 2.8 μM, SKMEL-19) [1]. Procurement of the 6-amino compound is the mandatory first step in any medicinal chemistry program aiming to explore this benzoxathiolone Schiff base anticancer space — a route not accessible from tioxolone or the 4-amino isomer.

Precursor for C6-Nitrogen-Linked MAO-B Inhibitor Development

The 2025 study by Coetzee et al. established that C6-substituted benzoxathiolones can achieve MAO-B IC50 values as low as 0.001 μM (88-fold more potent than safinamide) [1]. The 6-amino compound provides the only direct synthetic entry to unexplored C6-amide, C6-sulfonamide, and C6-urea derivatives, which are predicted to offer superior metabolic stability compared to the corresponding ester-linked analogs. Research groups pursuing next-generation MAO-B inhibitors for Parkinson's disease or neuropsychiatric disorders should prioritize this compound as the key building block for nitrogen-linked analog synthesis.

Physicochemical Probe for Structure-Permeability Relationship Studies

With a TPSA of 76.46 Ų and LogP of 1.14, the 6-amino-5-hydroxy isomer occupies a favorable midpoint in the benzoxathiolone property space [1]. Its TPSA is 21.4 Ų lower than the 4-amino positional isomer (97.9 Ų), making it the preferred isomer for CNS-targeted programs where the blood-brain barrier penetration threshold of <70–90 Ų is a critical design parameter [2]. Pharmaceutical scientists evaluating benzoxathiolone scaffolds for CNS indications should select this isomer over the 4-amino variant to maximize the probability of achieving adequate brain exposure.

Reliable Synthetic Intermediate for Multi-Step Medicinal Chemistry Campaigns

The compound is available at 95% purity with a published, scalable synthetic protocol (nitration of 6-hydroxybenzoxathiolone followed by catalytic hydrogenation) that yields analytically pure material confirmed by IR, 1H/13C NMR, and ESI-MS [1][2]. This established provenance reduces the risk of synthetic failure in multi-step campaigns compared to the 4-amino isomer, which lacks any published synthesis or commercial source, and the 5-amino-6-hydroxy isomer, which is characterized but not commercially available [3]. Procurement teams supporting medicinal chemistry groups should prioritize this compound for its combination of documented synthesis, commercial availability, and batch-to-batch reproducibility.

Quote Request

Request a Quote for 6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.